Azepexole vs. Clonidine: In Vivo Potency and Selectivity in Reversing Reserpine-Induced Ptosis in Mice
In a head-to-head in vivo comparison, Azepexole was significantly less potent than clonidine in reversing reserpine-induced ptosis, a model of central α2-adrenoceptor activation [1]. This quantifies a key functional difference and establishes that these two α2-agonists are not interchangeable in this specific CNS functional assay. The large potency difference underscores the need to select the appropriate agonist based on the required sensitivity and dynamic range of the assay.
| Evidence Dimension | Potency (mg/kg basis) in reversing reserpine-induced ptosis at 30 min post-injection |
|---|---|
| Target Compound Data | Relative potency of 1x (baseline) |
| Comparator Or Baseline | Clonidine-HCl, 375 times more potent than B-HT 933 2-HCl |
| Quantified Difference | 375-fold difference in potency |
| Conditions | Male NMRI mice; Reserpine (2.5 mg/kg, i.p.) administered 4 hours before intraperitoneal injection of agonists; measurement at 30 min post-injection |
Why This Matters
This data defines the exact potency window for Azepexole in a classic CNS functional assay, allowing researchers to predict required doses and interpret results relative to the widely used comparator, clonidine.
- [1] Deniard, M. J., Meignen, J., & DeFeudis, F. V. (1983). Preliminary report: Comparison of the potencies of clonidine, B‐HT 920, and B‐HT 933 in reversing reserpine‐induced ptosis in the mouse. Drug Development Research, 3(3), 281-285. View Source
